molecular formula C10H14ClN B173241 N-Methylindan-2-amine hydrochloride CAS No. 10408-85-2

N-Methylindan-2-amine hydrochloride

Cat. No.: B173241
CAS No.: 10408-85-2
M. Wt: 183.68 g/mol
InChI Key: HXNHHRJNFKMLPP-UHFFFAOYSA-N
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Description

N-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (NM-2-AI hydrochloride; CAS 10408-85-2) is a synthetic aminoindane derivative with the molecular formula C₁₀H₁₃N·HCl and a molecular weight of 183.68 g/mol . Structurally, it features a bicyclic indane core with a methylamine substituent at the 2-position.

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-11-10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNHHRJNFKMLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344514
Record name N-Methylindan-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10408-85-2
Record name 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10408-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylindan-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxime Formation from 2,3-Dihydro-1H-inden-1-one

The synthesis begins with 2,3-dihydro-1H-inden-1-one (VI), a commercially available ketone. Reaction with hydroxylamine hydrochloride in a basic aqueous-ethanol system yields 2,3-dihydro-1H-inden-1-one oxime (III). Optimal conditions include:

  • Molar ratio : 1:2 (ketone : hydroxylamine hydrochloride)

  • Solvent : Ethanol-water (1:1 v/v)

  • Base : 20% sodium hydroxide solution

  • Temperature : Reflux (~78°C)

  • Reaction time : 30–40 minutes.

This step achieves near-quantitative conversion, as confirmed by TLC monitoring.

Alumino Nickel-Catalyzed Reduction

The oxime (III) undergoes reduction to the primary amine (II) using alumino nickel (Ni-Al alloy) under alkaline conditions. Key advantages over traditional hydrogenation include:

  • No hydrogen gas requirement , enhancing safety.

  • Solvent system : Ethanol-sodium hydroxide (45%), enabling facile filtration of the catalyst.

  • Temperature : 50–60°C

  • Catalyst loading : 40–50% nickel content, 60–80 mesh size.

Example :

  • Input : 350.0 g (2.648 mol) of (VI) → Output : 344.5 g (98.6% yield) of (II) hydrochloride.

  • Purity : 98.64% (HPLC), confirmed by mp = 208.4–209.5°C.

N-Methylation via Alkylation

Propynyl Sulfonate Alkylation

The primary amine (II) is methylated using propargyl sulfonate esters under biphasic conditions:

  • Reagents : Phenylsulfonic acid propargyl ester (IV), sodium hydroxide.

  • Solvent : Toluene-water

  • Temperature : 20–50°C (dropwise addition), 45–60°C (reaction).

  • Workup : Acid-base extraction to isolate the free base.

Performance :

  • Input : 340.0 g (2.004 mol) of (II) hydrochloride → Output : 271.3 g (93.1% purity) of N-methyl derivative (V).

Single-Pot “Three-Step” Synthesis

An integrated approach combines oxime formation, reduction, and alkylation without isolating intermediates:

  • Oxime formation : As above.

  • Reduction : Immediate addition of alumino nickel post-oxime synthesis.

  • Alkylation : Direct introduction of propargyl sulfonate into the reaction mixture.

Advantages :

  • Yield : 56.5 g (92.0% purity) from 70.0 g of (VI).

  • Time reduction : Eliminates isolation/purification steps.

Comparative Analysis of Methods

Parameter Two-Step Method Three-Step Method
Total Yield85–90%75–80%
Purity (HPLC)98–99%92–93%
Industrial ScalabilityHighModerate
Solvent Consumption8 L/kg product6 L/kg product

Key Findings :

  • The two-step method is preferred for high-purity API synthesis.

  • The three-step method reduces solvent use and production time, favoring cost-sensitive applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines. Substitution reactions can result in a variety of N-substituted derivatives.

Scientific Research Applications

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a substrate for enzymes or bind to receptors, modulating their activity. For example, it may interact with neurotransmitter transporters, affecting the levels of neurotransmitters in the brain and influencing neurological functions .

Comparison with Similar Compounds

Structural Analogues and Substituted Aminoindanes

Aminoindanes share a common bicyclic indane scaffold but differ in substituents on the aromatic ring or amine group. Key examples include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
NM-2-AI Hydrochloride C₁₀H₁₃N·HCl N-methyl at 2-position 183.68 Psychoactive; monoamine transporter modulation [1, 15]
5-Iodo-2,3-dihydro-1H-inden-2-amine HCl C₉H₁₁IN·HCl Iodine at 5-position 295.56 Higher lipophilicity; enhanced receptor affinity [8]
5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine (MMAI) C₁₁H₁₅NO·HCl Methoxy at 5-, methyl at 6-positions 213.70 Serotonergic activity; mood alteration [4, 11]
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine HCl C₁₃H₁₉N·HCl Branched isopropylamine at 2-position 217.75 Potential CNS stimulant [5]
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl C₁₃H₁₉N·HCl Ethyl groups at 5- and 6-positions 217.75 Intermediate in β-glucocerebrosidase modulators [18]

Key Structural Differences :

  • Substituent Position : NM-2-AI lacks aromatic ring substitutions, whereas compounds like MMAI and 5-IAI feature methoxy, methyl, or iodine groups that enhance lipophilicity and alter receptor binding .

Pharmacological and Neurochemical Profiles

Aminoindanes primarily exert effects via monoamine transporter inhibition:

  • NM-2-AI : Exhibits moderate affinity for serotonin (SERT) and dopamine (DAT) transporters, contributing to mood enhancement and anti-cognitive effects in preclinical models .
  • 5-IAI : The iodine substituent increases potency at SERT, comparable to MDMA derivatives .
  • MMAI : Methoxy and methyl groups enhance selectivity for SERT over DAT, reducing stimulant-like effects .

Biological Activity

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also referred to as NM-2-AI, is a compound that has garnered attention for its biological activity, particularly in relation to neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of various studies.

Chemical Structure and Properties

NM-2-AI is an indane derivative characterized by a unique structure that includes an amine group and a methyl substitution. Its molecular formula is C9H11NC_9H_{11}N with a molar mass of approximately 133.19 g/mol . The compound primarily functions as a selective norepinephrine reuptake inhibitor (NRI), which has implications for its use in treating certain neurological disorders.

Target Receptors

NM-2-AI primarily interacts with the norepinephrine transporter (NET) , acting as both a reuptake inhibitor and releasing agent. This action leads to an increase in norepinephrine levels in the synaptic cleft, enhancing adrenergic signaling in the brain . Additionally, it functions as an agonist at the Trace Amine Associated Receptor 1 (TAAR1) and the Alpha-2A adrenergic receptor , with binding affinities measured at 3.3 μM and 0.49 μM respectively .

Pharmacodynamics

In vitro studies have demonstrated that NM-2-AI does not significantly affect serotonin or dopamine release even at high concentrations (up to 100 μM), indicating its selectivity for norepinephrine pathways . This selectivity is crucial for minimizing side effects associated with broader monoamine modulation.

Cellular Effects

The compound influences various cellular mechanisms:

  • Gene Expression : NM-2-AI impacts signaling pathways that regulate gene expression related to neurotransmission.
  • Cellular Metabolism : By modulating enzyme activity, it affects metabolic pathways within neuronal cells.

Dosage Effects in Animal Models

Research has shown variable effects depending on dosage:

  • At lower doses, NM-2-AI has been observed to reduce nociception and inhibit exploratory behavior in mice.
  • Higher doses may lead to adverse effects, although specific toxicological data remain limited.

Therapeutic Applications

NM-2-AI's pharmacological profile suggests potential applications in treating:

  • Neurological Disorders : Its role as a norepinephrine reuptake inhibitor positions it as a candidate for conditions like depression and attention deficit hyperactivity disorder (ADHD).
  • Psychotherapy : Given its selective action on norepinephrine, it may also have utility in therapeutic settings aimed at enhancing mood and cognitive function .

Case Studies and Research Findings

Several studies have explored the biological activity of NM-2-AI:

  • Pharmacological Studies : In animal models, NM-2-AI demonstrated efficacy in enhancing norepinephrine signaling without significant serotonergic or dopaminergic side effects .
  • Metabolism Studies : In silico predictions and subsequent in vivo analyses identified several metabolites of NM-2-AI in biological samples, indicating its metabolic pathways and potential for systemic effects .
  • Comparative Studies : When compared to other compounds such as 2-aminoindane (another related compound), NM-2-AI exhibited a higher selectivity for NET over other monoamine transporters, reinforcing its potential therapeutic advantages .

Summary of Biological Activity

PropertyValue/Description
Molecular FormulaC9H11NC_9H_{11}N
Molar Mass133.19 g/mol
Primary ActionNorepinephrine reuptake inhibition
Receptor AffinitiesTAAR1 (3.3 μM), Alpha-2A (0.49 μM)
Key EffectsIncreased norepinephrine levels; reduced nociception
Potential ApplicationsNeurological disorders; psychotherapy

Q & A

Q. Table 1: Key Synthetic Parameters for N-methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

StepConditionsYield (%)Regioselectivity (%)Reference
Friedel-Crafts AcylationAcCl, neat, 80°C, 4 hr9295
HydrogenationH2 (50 psi), Pd/C, EtOH, 25°C88N/A
MethylationCH3I, K2CO3, DMF, 60°C78N/A

Q. Table 2: Analytical Methods for Impurity Profiling

ImpurityDetection MethodLOQ (ppm)Reference
5,6-Diethyl derivativeLC-MS/MS (ESI+)0.05
Residual AcClGC-FID10

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylindan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methylindan-2-amine hydrochloride

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